molecular formula C30H31Br2IN2O4 B11551391 2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate

2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate

Cat. No.: B11551391
M. Wt: 770.3 g/mol
InChI Key: AZYBPQRRCBSSTH-AABVJFSESA-N
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Description

2,4-Dibromo-6-[(E)-({2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 2-iodobenzoate is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-({2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 2-iodobenzoate typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step often includes the formation of the imino and acetamido linkages under controlled conditions, such as specific temperatures and the presence of catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-({2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 2-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents .

Scientific Research Applications

2,4-Dibromo-6-[(E)-({2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 2-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-({2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The presence of multiple halogen atoms and functional groups allows for diverse interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-dibromo-6-[(E)-({2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 2-iodobenzoate lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties. This makes it particularly valuable for specialized applications in research and industry .

Properties

Molecular Formula

C30H31Br2IN2O4

Molecular Weight

770.3 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C30H31Br2IN2O4/c1-29(2,3)18-30(4,5)20-10-12-22(13-11-20)38-17-26(36)35-34-16-19-14-21(31)15-24(32)27(19)39-28(37)23-8-6-7-9-25(23)33/h6-16H,17-18H2,1-5H3,(H,35,36)/b34-16+

InChI Key

AZYBPQRRCBSSTH-AABVJFSESA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

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